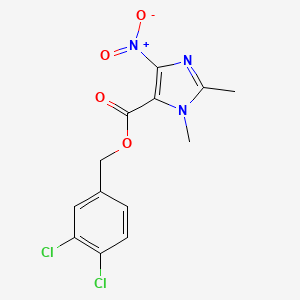![molecular formula C25H26N4O3S2 B4310242 N-(9-ETHYL-9H-CARBAZOL-3-YL)-N'-[4-(MORPHOLINOSULFONYL)PHENYL]THIOUREA](/img/structure/B4310242.png)
N-(9-ETHYL-9H-CARBAZOL-3-YL)-N'-[4-(MORPHOLINOSULFONYL)PHENYL]THIOUREA
Vue d'ensemble
Description
N-(9-ethyl-9H-carbazol-3-yl)-N’-[4-(morpholin-4-ylsulfonyl)phenyl]thiourea is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a carbazole moiety, a morpholine ring, and a thiourea linkage, making it a versatile molecule for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(9-ethyl-9H-carbazol-3-yl)-N’-[4-(morpholin-4-ylsulfonyl)phenyl]thiourea typically involves multi-step organic reactions. One common method includes the reaction of 9-ethyl-9H-carbazole-3-carbaldehyde with 4-(morpholin-4-ylsulfonyl)aniline in the presence of a thiourea reagent. The reaction conditions often require a solvent such as dichloromethane or ethanol, and a catalyst like triethylamine to facilitate the formation of the thiourea linkage.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(9-ethyl-9H-carbazol-3-yl)-N’-[4-(morpholin-4-ylsulfonyl)phenyl]thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiourea moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thioureas.
Applications De Recherche Scientifique
N-(9-ethyl-9H-carbazol-3-yl)-N’-[4-(morpholin-4-ylsulfonyl)phenyl]thiourea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of N-(9-ethyl-9H-carbazol-3-yl)-N’-[4-(morpholin-4-ylsulfonyl)phenyl]thiourea involves its interaction with specific molecular targets and pathways. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(9-ethyl-9H-carbazol-3-yl)-N’-phenylthiourea
- N-(9-ethyl-9H-carbazol-3-yl)-N’-[4-(morpholin-4-yl)phenyl]thiourea
Uniqueness
N-(9-ethyl-9H-carbazol-3-yl)-N’-[4-(morpholin-4-ylsulfonyl)phenyl]thiourea stands out due to the presence of the morpholin-4-ylsulfonyl group, which imparts unique chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it more versatile for various applications compared to its analogs.
Propriétés
IUPAC Name |
1-(9-ethylcarbazol-3-yl)-3-(4-morpholin-4-ylsulfonylphenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O3S2/c1-2-29-23-6-4-3-5-21(23)22-17-19(9-12-24(22)29)27-25(33)26-18-7-10-20(11-8-18)34(30,31)28-13-15-32-16-14-28/h3-12,17H,2,13-16H2,1H3,(H2,26,27,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFJHVUGFMTUQDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC(=S)NC3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)C5=CC=CC=C51 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-SEC-BUTYLPHENYL)-2-{[7-(2-FLUOROBENZYL)-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL]SULFANYL}ACETAMIDE](/img/structure/B4310173.png)
![N-(4-{1-[(3-METHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1,2,5-OXADIAZOL-3-YL)ACETAMIDE](/img/structure/B4310175.png)
![6-[(Z)-1-(4-ETHOXY-3-METHOXYPHENYL)METHYLIDENE]-3-(3-METHYLPHENYL)[1,3]THIAZOLO[2,3-C][1,2,4]TRIAZOL-5-ONE](/img/structure/B4310210.png)
![3-(3,4-DIMETHOXYPHENYL)-6-[(Z)-1-(4-ETHOXY-3-METHOXYPHENYL)METHYLIDENE][1,3]THIAZOLO[2,3-C][1,2,4]TRIAZOL-5-ONE](/img/structure/B4310217.png)
![5-[(E)-1-(3,4-DIETHOXYPHENYL)METHYLIDENE]-2-(1-PYRROLIDINYL)-1,3-THIAZOL-4(5H)-ONE](/img/structure/B4310225.png)
![2-(4-IODOPHENOXY)-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}PROPANAMIDE](/img/structure/B4310236.png)
![1-(12-Methyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraen-4-yl)-2-pyrrolidin-1-ylethanone](/img/structure/B4310238.png)


![13-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-hydroxy-11-(trifluoromethyl)-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one](/img/structure/B4310253.png)
![N-(2-hydroxy-2-phenylethyl)-3-nitrodibenzo[b,f]oxepine-1-carboxamide](/img/structure/B4310266.png)
![ETHYL 2-(4-{[2-(4-CHLORO-2-METHYLPHENOXY)PROPANOYL]AMINO}-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETATE](/img/structure/B4310271.png)
![ETHYL 2-(4-{[4-(2,4-DICHLOROPHENOXY)BUTANOYL]AMINO}-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETATE](/img/structure/B4310278.png)
